molecular formula C10H18O9 B12430371 Erythrose, 2-O-|A-D-glucopyranosyl-

Erythrose, 2-O-|A-D-glucopyranosyl-

Cat. No.: B12430371
M. Wt: 282.24 g/mol
InChI Key: RBCGCCLPRSZZCE-RDJCPNPNSA-N
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Description

Erythrose, 2-O-|A-D-glucopyranosyl- is a glycoside compound that has garnered significant attention due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. Glycosides are compounds in which a sugar molecule is bound to another functional group via a glycosidic bond. This particular compound is a derivative of erythrose, a tetrose sugar, and is linked to a glucopyranosyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erythrose, 2-O-|A-D-glucopyranosyl- can be achieved through enzymatic methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of the glycosidic bond. For instance, glycosyltransferases are commonly used to transfer the glucopyranosyl group to erythrose. The reaction conditions typically involve an aqueous medium, optimal pH, and temperature specific to the enzyme used .

Industrial Production Methods

Industrial production of glycoside compounds like Erythrose, 2-O-|A-D-glucopyranosyl- often relies on biotechnological processes. These processes utilize microbial fermentation and enzymatic catalysis to achieve high yields and purity. The use of recombinant microorganisms engineered to overexpress the necessary enzymes is a common approach .

Chemical Reactions Analysis

Types of Reactions

Erythrose, 2-O-|A-D-glucopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include erythronic acid (from oxidation), erythritol (from reduction), and various substituted erythrose derivatives (from substitution reactions) .

Scientific Research Applications

Erythrose, 2-O-|A-D-glucopyranosyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Erythrose, 2-O-|A-D-glucopyranosyl- exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The glucopyranosyl group can be cleaved by glycosidases, releasing erythrose, which can then participate in various metabolic pathways. The compound’s stability and bioavailability are enhanced by the glycosidic bond, making it a valuable compound in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G)
  • 2-O-α-D-glucosyl glycerol (α-GG)
  • Arbutin
  • α-Glucosyl hesperidin (Hsp-G)

Uniqueness

Erythrose, 2-O-|A-D-glucopyranosyl- is unique due to its specific structure and the presence of the erythrose moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other glycosides. For instance, AA-2G is a stable derivative of ascorbic acid, while α-GG and arbutin have different aglycone parts, leading to varied applications and stability profiles .

Properties

Molecular Formula

C10H18O9

Molecular Weight

282.24 g/mol

IUPAC Name

(2R,3R)-3,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanal

InChI

InChI=1S/C10H18O9/c11-1-4(14)5(2-12)18-10-9(17)8(16)7(15)6(3-13)19-10/h2,4-11,13-17H,1,3H2/t4-,5+,6-,7-,8+,9-,10-/m1/s1

InChI Key

RBCGCCLPRSZZCE-RDJCPNPNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(CO)O)O)O)O)O

Origin of Product

United States

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